molecular formula C11H17NO2 B13649803 Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate

Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate

Cat. No.: B13649803
M. Wt: 195.26 g/mol
InChI Key: NWFAYKMSHHCEML-UHFFFAOYSA-N
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Description

Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is an organic compound belonging to the class of piperidinecarboxylates It features a piperidine ring substituted with an ethyl ester group at the 3-position and a prop-2-yn-1-yl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate typically involves the alkylation of piperidine derivatives. One common method is the N-alkylation of ethyl piperidine-3-carboxylate with propargyl bromide. This reaction is usually carried out in the presence of a base such as sodium hydroxide in a suitable solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Conditions Product Yield Source
2N HCl in dioxane, reflux (18 hrs)1-(prop-2-yn-1-yl)piperidine-3-carboxylic acid50%
1N NaOH, room temperature (20 hrs)1-(prop-2-yn-1-yl)piperidine-3-carboxylic acid75%

The carboxylic acid derivative can participate in amidation or serve as a precursor for metal-organic frameworks .

Reactions Involving the Propargyl Group

The terminal alkyne in the propargyl group enables click chemistry, cross-coupling, and hydrogenation reactions.

Click Chemistry (Azide-Alkyne Cycloaddition)

The copper-catalyzed Huisgen cycloaddition with azides forms 1,2,3-triazoles, useful in bioconjugation:

text
R-N₃ + Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate → Triazole derivative

This reaction proceeds under mild conditions (CuSO₄, sodium ascorbate, H₂O/THF) .

Sonogashira Coupling

Palladium-catalyzed coupling with aryl halides extends the alkyne’s conjugation:

text
Ar-X + this compound → Ar-C≡C-piperidine ester

Yields depend on the halide reactivity and catalyst system (e.g., Pd(PPh₃)₄, CuI) .

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces the triple bond to a single bond, producing:

text
Ethyl 1-(propyl)piperidine-3-carboxylate

This modification alters lipophilicity and biological activity .

Nucleophilic Substitution at the Piperidine Nitrogen

While the nitrogen is primarily substituted with the propargyl group, quaternization reactions with alkyl halides (e.g., methyl iodide) are feasible under basic conditions:

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, CH₃CN, room temperatureEthyl 1-(prop-2-yn-1-yl)-1-methylpiperidinium-3-carboxylate60%

Quaternized derivatives exhibit enhanced water solubility and potential ion-channel modulation .

Biochemical Interactions

The propargyl group confers irreversible inhibition of monoamine oxidase (MAO) isoforms via covalent bond formation with flavin adenine dinucleotide (FAD). Key findings include:

  • hMAO-B Inhibition : IC₅₀ = 342 nM for the parent compound, improving to 147 nM for 1,4-disubstituted analogues .

  • Selectivity : 5–20× preference for hMAO-B over hMAO-A due to stereoelectronic compatibility with the enzyme’s hydrophobic pocket .

Radical Cascade Reactions

Under radical initiators (e.g., AIBN), the propargyl group participates in multicomponent reactions, forming complex heterocycles:

Reagents Conditions Product Yield
Prop-2-yn-1-yl benzoate, AIBNDMSO, N₂, 80°CFused piperidine-quinoline scaffold40%

This strategy is employed in synthesizing bioactive molecules .

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 150°C, generating CO₂ and piperidine fragments.

  • Oxidative Stability : The propargyl group resists oxidation under ambient conditions but forms ketones with strong oxidants (e.g., KMnO₄) .

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its dual reactivity (ester and alkyne), enabling applications in drug discovery, material science, and enzyme inhibition studies .

Scientific Research Applications

Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of neurotransmitters, potentially influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is unique due to the presence of both an ester and an alkyne group, which allows for diverse chemical modifications and applications in synthetic chemistry.

Biological Activity

Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds based on diverse scientific literature.

The synthesis of this compound typically involves the N-alkylation of ethyl piperidine-3-carboxylate with propargyl bromide in the presence of a base, such as sodium hydroxide, and a solvent like toluene. This compound features both an ester and an alkyne group, which allows for diverse chemical modifications.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. It has been investigated for its potential to inhibit microbial growth and induce apoptosis in cancer cells. The compound's activity is attributed to its structural similarity to biologically active molecules, allowing it to interact with various molecular targets.

The exact mechanism of action of this compound remains largely unexplored. However, it is hypothesized that the compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Its piperidine ring structure may mimic neurotransmitters, influencing neurological pathways and potentially leading to therapeutic effects.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly alter its potency. For instance, modifications in the piperidine ring or the introduction of different functional groups can enhance or diminish its biological effects. Comparative studies with similar compounds have shown that small changes in structure can lead to substantial differences in activity levels .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

Study Findings
Study ADemonstrated significant antimicrobial activity against various strains, with MIC values ranging from 0.24 to 0.97 μg/mL .
Study BShowed potential anticancer effects by inducing apoptosis in cancer cell lines .
Study CInvestigated the compound's interaction with monoamine oxidase (MAO), revealing selective inhibition patterns .

These findings suggest that this compound could serve as a lead compound for further drug development aimed at treating infections and cancer.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl 1-prop-2-ynylpiperidine-3-carboxylate

InChI

InChI=1S/C11H17NO2/c1-3-7-12-8-5-6-10(9-12)11(13)14-4-2/h1,10H,4-9H2,2H3

InChI Key

NWFAYKMSHHCEML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC#C

Origin of Product

United States

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